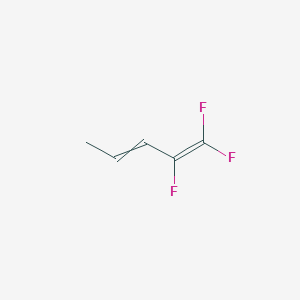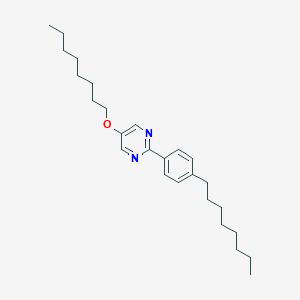
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, also known as OOP, is a pyrimidine derivative that has been widely studied for its potential applications in various fields, including material science and biomedicine. OOP has a unique molecular structure that makes it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been studied extensively for its potential applications in various fields, including material science and biomedicine. In material science, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been used as a building block for the synthesis of liquid crystals, which have unique optical and electrical properties. In biomedicine, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its unique molecular structure, which makes it an interesting compound to study. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine research. One area of interest is the development of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine-based materials with unique optical and electrical properties. Another area of interest is the investigation of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine and its potential side effects.
Eigenschaften
CAS-Nummer |
121640-97-9 |
|---|---|
Produktname |
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine |
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
5-octoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
GQQFQIIFWLXSCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Synonyme |
5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

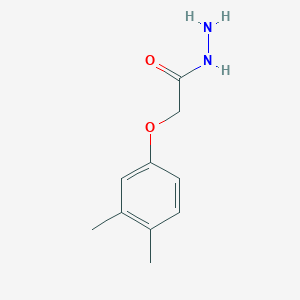
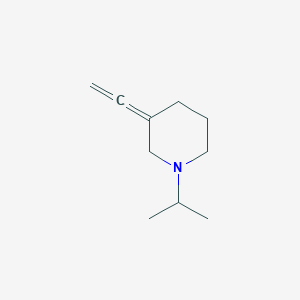



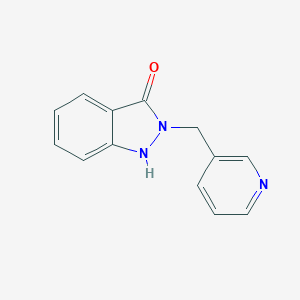


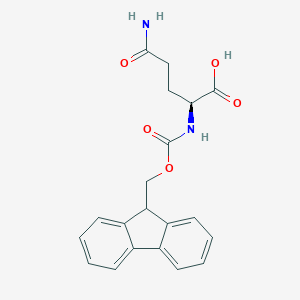

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

